

Application Notes and Protocols for Hyperpolarization in Biological Imaging using ¹⁵N2-Diazirines

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Compound of Interest

Compound Name: *Diazoline*

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Introduction

Hyperpolarized Magnetic Resonance Imaging (MRI) is a rapidly advancing modality that overcomes the primary limitation of conventional MRI: low sensitivity. By increasing the nuclear spin polarization of contrast agents by several orders of magnitude, hyperpolarization enables real-time metabolic and physiological imaging with unprecedented detail. ¹⁵N2-diazirines have emerged as a highly promising class of molecular tags for hyperpolarized MRI due to their biocompatibility, small size, and the ability to support long-lived hyperpolarized states.^{[1][2][3]} The unique structure of the ¹⁵N2-diazirine moiety allows for the storage of hyperpolarization in a long-lived singlet state, significantly extending the imaging window.^{[4][5]}

These application notes provide a comprehensive overview and detailed protocols for the use of ¹⁵N2-diazirines as hyperpolarizable probes in biological imaging. We will cover two primary hyperpolarization techniques: Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) and dissolution Dynamic Nuclear Polarization (d-DNP).

Advantages of ¹⁵N2-Diazirine Probes

- Long Polarization Lifetimes: The ¹⁵N-¹⁵N spin pair in diazirines can maintain hyperpolarization for several minutes, and in some cases, up to an hour, allowing for the observation of slower biological processes.[1][5][6]
- Biocompatibility: Diazirines are generally stable under physiological conditions and have been incorporated into a wide range of biomolecules, including amino acids, sugars, and drugs, without significantly altering their biological function.[1][5][6]
- Versatility: The diazirine tag can be synthetically incorporated into diverse molecular scaffolds, enabling the development of targeted imaging agents.[1][6]
- High Signal Enhancement: Both SABRE-SHEATH and d-DNP methods can achieve substantial signal enhancements, on the order of thousands to hundreds of thousands-fold over thermal equilibrium.[1][6]

Hyperpolarization Techniques: A Comparative Overview

Two principal methods are employed for the hyperpolarization of ¹⁵N₂-diazirines: SABRE-SHEATH and d-DNP. While both techniques achieve significant signal enhancement, they differ in their mechanism, experimental setup, and suitability for various applications. d-DNP generally provides higher polarization levels in aqueous solutions, making it well-suited for *in vivo* studies, whereas SABRE-SHEATH is a faster and more cost-effective method, particularly for preclinical and *in vitro* research.[1][4][6]

Quantitative Data Summary

The following tables summarize the key performance metrics for ¹⁵N₂-diazirine hyperpolarization using SABRE-SHEATH and d-DNP across a range of biologically relevant molecules.

Table 1: Hyperpolarization of ¹⁵N₂-Diazirines by SABRE-SHEATH

Molecule	Signal Enhancement (ϵ)	T1 Relaxation Time (s)	Magnetic Field (T)	Solvent	Reference
2-cyano-3-(D3-methyl-15N2-diazirine)-propanoic acid	>10,000-fold	348	8.5	Methanol-d4	[1]
15N2-diazirine-tagged choline derivative	~3,500-fold	198	1	Methanol-d4	[2]
15N2-diazirine-containing alcohol	>69,000-fold	198	Not Specified	Methanol-d4	[6]
15N2-diazirine celecoxib analog	Not Specified	~240	Not Specified	Methanol-d4	[6]

Table 2: Hyperpolarization of 15N2-Diazirines by dissolution DNP (d-DNP)

Molecule	Signal Enhancement (ϵ)	T1 Relaxation Time (s)	Magnetic Field (T)	Solvent	Reference
15N2-diazirine-tagged choline derivative	>100,000-fold	~240	1	D2O	[6]
15N2-diazirine-tagged carboxylic acid	~250,000-fold	~240	1	D2O	[6]
15N2-diazirine-tagged alcohol	>250,000-fold	~240	1	D2O	[6]
15N2-diazirine celecoxib analog	>114,000-fold	>240	1	D2O	[6]
15N2-photomethionine	~293,000-fold	~240	1	D2O	[6]
15N2-diazirine-tagged glucose derivative	>400,000-fold	>180	1	D2O	[6]

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N2-Diazirine Labeled Molecules

The synthesis of ¹⁵N2-diazirines can be achieved from corresponding ketones or amino acids. A general one-pot synthesis from ketones involves the reaction with ¹⁵N-ammonia and an oxidizing agent.

Materials:

- Ketone precursor
- ¹⁵N-Ammonia (¹⁵NH₃) in methanol
- Oxidant (e.g., t-butyl hypochlorite or iodine)
- Anhydrous solvent (e.g., methanol, dichloromethane)
- Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

- Dissolve the ketone precursor in the anhydrous solvent under an inert atmosphere.
- Add the methanolic solution of ¹⁵N-ammonia to the reaction mixture.
- Slowly add the oxidant at a controlled temperature (e.g., 0 °C or room temperature).
- Stir the reaction for the appropriate time (can range from hours to overnight), monitoring the reaction progress by TLC or NMR.
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent and dry the organic layer.
- Purify the crude product by column chromatography to obtain the ¹⁵N2-diazirine.

Note: For the synthesis from amino acids, a decarboxylation step is typically involved prior to the diaziridination.

Protocol 2: Hyperpolarization by SABRE-SHEATH

SABRE-SHEATH utilizes parahydrogen and an iridium catalyst to transfer polarization to the $^{15}\text{N}_2$ -diazirine.

Materials:

- $^{15}\text{N}_2$ -diazirine labeled compound
- Iridium catalyst precursor (e.g., $[\text{Ir}(\text{COD})(\text{IMes})(\text{Py})]\text{[PF}_6]$ or $[\text{IrCl}(\text{COD})(\text{IMes})]$)
- Co-ligand (e.g., pyridine)
- Deuterated solvent (e.g., methanol-d4)
- Parahydrogen (p-H2) source
- Magnetic shield
- NMR spectrometer

Procedure:

- Prepare a sample solution containing the $^{15}\text{N}_2$ -diazirine compound, the iridium catalyst precursor, and the co-ligand in the deuterated solvent in an NMR tube.
- Place the NMR tube inside the magnetic shield to create a low magnetic field environment (typically in the microtesla range).
- Bubble parahydrogen gas through the solution for a set period (typically 1-5 minutes) to activate the catalyst and facilitate polarization transfer.[\[1\]](#)
- Rapidly transfer the sample to the NMR spectrometer (within seconds) for signal acquisition.
[\[1\]](#)
- Acquire the ^{15}N NMR spectrum using a single pulse-acquire sequence.

Protocol 3: Hyperpolarization by dissolution DNP (d-DNP)

d-DNP involves polarizing the sample at very low temperatures in the presence of a radical, followed by rapid dissolution.

Materials:

- $^{15}\text{N}2$ -diazirine labeled compound
- Glassing solvent (e.g., a mixture of DMSO and D₂O)
- Stable radical (e.g., OX63)
- Chelating agent (e.g., Gd-DTPA)
- d-DNP polarizer
- Heated dissolution medium (e.g., D₂O)
- NMR spectrometer

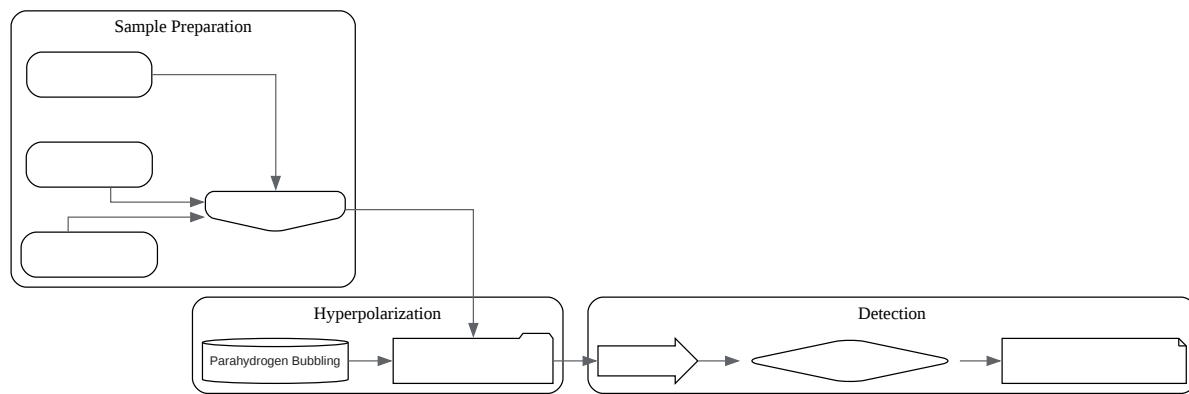
Procedure:

- Prepare a sample containing the $^{15}\text{N}2$ -diazirine compound, the stable radical, and the chelating agent in the glassing solvent.
- Load the sample into the d-DNP polarizer.
- Cool the sample to cryogenic temperatures (typically ~1.4 K) in a high magnetic field.
- Irradiate the sample with microwaves for an extended period (e.g., 3.5 hours) to transfer polarization from the electron spins of the radical to the ^{15}N nuclear spins.[\[6\]](#)
- Rapidly dissolve the hyperpolarized sample with the heated dissolution medium.
- Quickly transfer the resulting solution to the NMR spectrometer for analysis.

- Acquire the ^{15}N NMR spectrum.

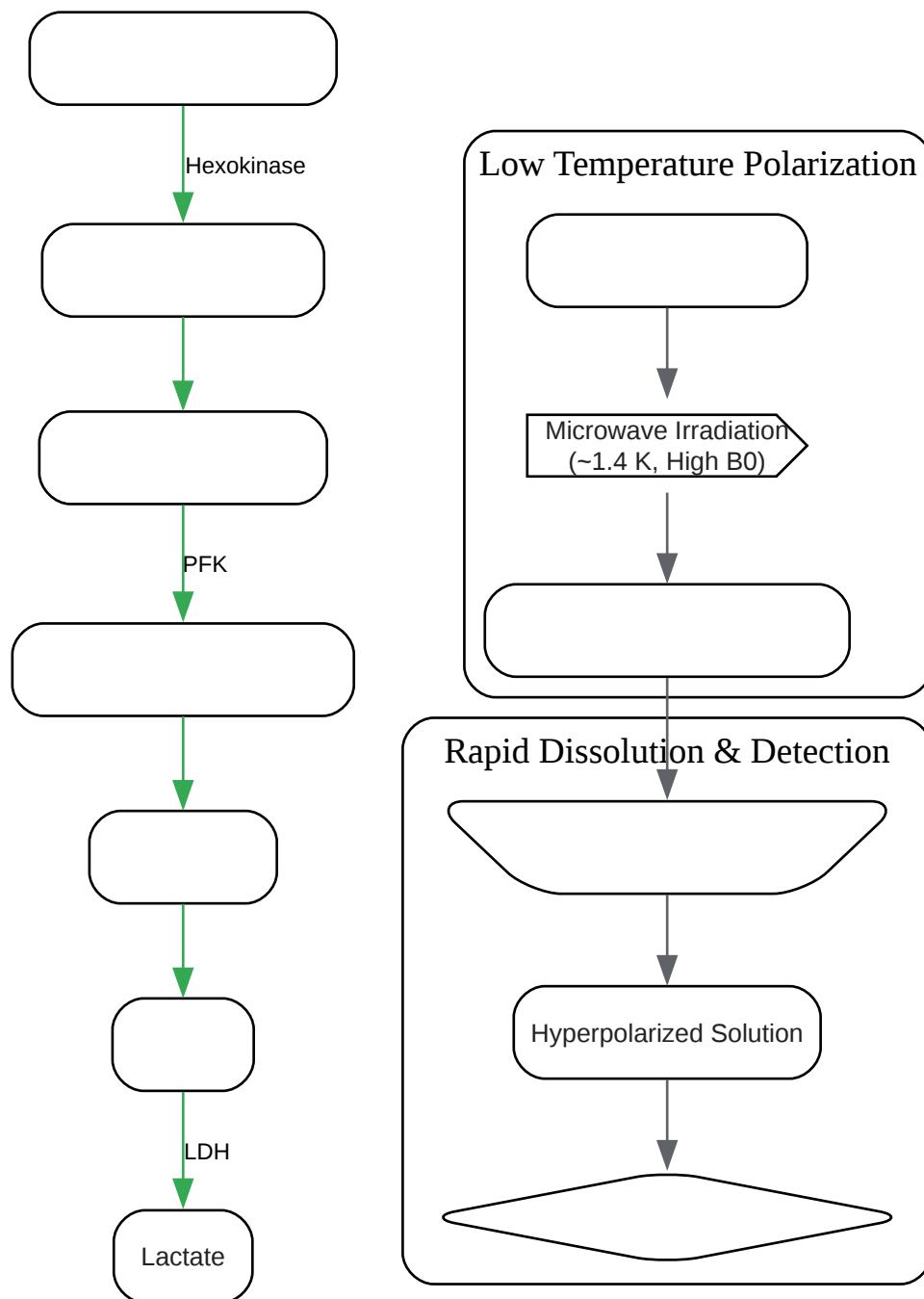
Visualizations

Signaling Pathways and Workflows



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Caption: Experimental workflow for SABRE-SHEATH hyperpolarization.



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